

Technical Monograph: Alexamorelin Receptor Binding Kinetics

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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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Target: Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

Executive Summary & Molecular Architecture

Alexamorelin (Ala-His-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂) is a synthetic hexarelin analog belonging to the Growth Hormone Releasing Peptide (GHRP) class.^[3] Unlike endogenous ghrelin, which requires octanoylation at Ser3 for binding, Alexamorelin utilizes bulky hydrophobic residues (D-2-Nal, Trp) to stabilize the active conformation of the GHS-R1a GPCR.

Pharmacological Context:

- Primary Target: GHS-R1a (G-protein coupled receptor, Gq/11 subclass).
- Mechanism: Binds to the transmembrane binding pocket (TM3, TM6, TM7), triggering GDP-GTP exchange on Gαq, activating Phospholipase C (PLC).
- "Met 1" Context: Early GHRPs were derived from Met-enkephalin. While Alexamorelin retains structural echoes of this lineage, it exhibits high selectivity for GHS-R1a over Opioid

receptors (Mu/Delta/Kappa).

Experimental Protocol: Radioligand Competition Binding

This protocol defines the "Gold Standard" for determining the affinity constant (

) of Alexamorelin. We utilize a competition assay where Alexamorelin displaces a radiolabeled tracer ([

I]-Ghrelin or [

S]-MK-0677) from GHS-R1a membranes.

Reagents & Buffer Systems

- Assay Buffer (Critical for Stability):
 - 25 mM HEPES (pH 7.4)
 - 5 mM MgCl₂
(Essential for G-protein coupling integrity)
 - 1 mM CaCl₂
 - 0.5% BSA (Prevents peptide adsorption to plasticware—crucial for hydrophobic peptides like Alexamorelin)
- Membrane Source: HEK293 cells stably transfected with human GHS-R1a (hGHS-R1a).
- Radioligand: [
I]-Tyr⁴-Ghrelin (Specific Activity: ~2000 Ci/mmol).
- Non-Specific Binding (NSB) Control: 1
µM Unlabeled Ghrelin or MK-0677.

Step-by-Step Workflow

- Step 1: Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 2 hours.
 - Causality: PEI is positively charged; it neutralizes the negative charge of the glass filters, preventing the positively charged Alexamorelin/Receptor complex from sticking non-specifically to the filter matrix.
- Step 2: Incubation Assembly:
 - In a 96-well plate, add:
 - 25

L Assay Buffer.
 - 25

L Alexamorelin (Serial dilutions:

M to

M).
 - 25

L [

I]-Ghrelin (~50 pM final concentration).
 - 25

L Membrane Suspension (5-10

g protein/well).
- Step 3: Equilibrium: Incubate for 60 minutes at 22°C.
 - Note: Do not incubate at 37°C for prolonged periods as proteases (if present) may degrade the peptide, despite BSA protection.

- Step 4: Termination: Rapid filtration using a cell harvester (e.g., Brandel or Tomtec) followed by 3x washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Logic: Ice-cold buffer "freezes" the dissociation rate (), preserving the bound state during the wash steps.
- Step 5: Quantification: Count radioactivity (CPM) via gamma counter.

Functional Validation: Calcium Mobilization (FLIPR)

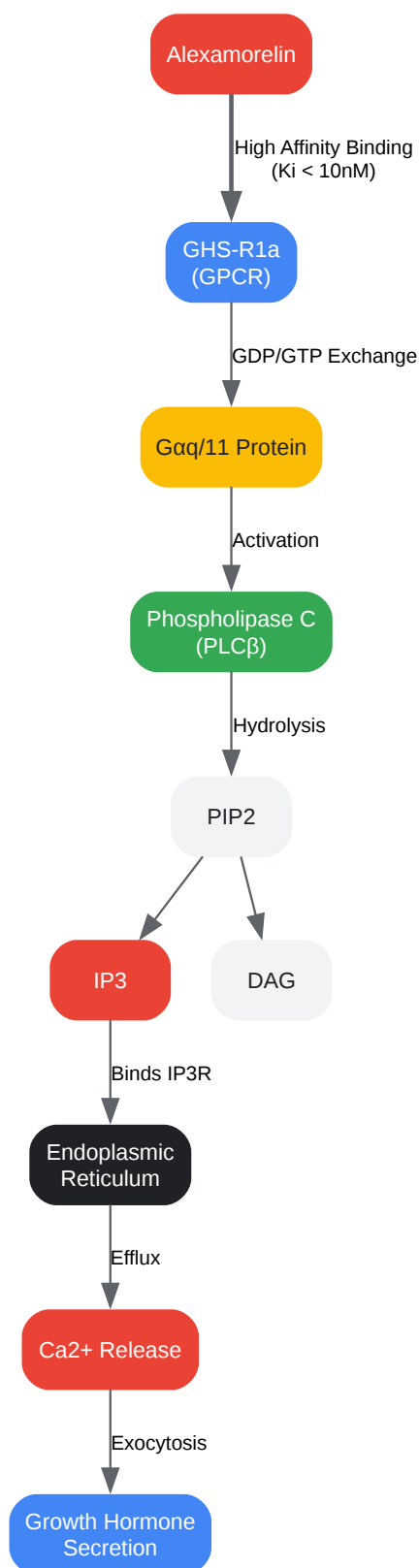
Binding affinity (

) does not prove efficacy. To confirm Alexamorelin is an agonist (and not an antagonist), we measure intracellular Calcium (

) flux, the immediate downstream effector of Gq activation.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Alexamorelin upon binding GHS-R1a.



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Caption: Signal transduction cascade of Alexamorelin at the GHS-R1a receptor leading to GH release.

FLIPR Assay Protocol

- Dye Loading: Load HEK293-GHS-R1a cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
- Baseline: Measure baseline fluorescence (488 nm excitation).
- Injection: Inject Alexamorelin (
to
M).
- Readout: Measure peak fluorescence increase relative to baseline (
).
- Validation: Pre-treatment with the GHS-R1a antagonist [D-Lys3]-GHRP-6 should abolish the signal.

Data Analysis & Interpretation

Raw data (CPM or RFU) must be transformed to derive kinetic constants.

Calculating (Inhibition Constant)

Using the Cheng-Prusoff equation:

- : Concentration of Alexamorelin displacing 50% of the radioligand (derived from non-linear regression).
- : Concentration of radioligand used (e.g., 50 pM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Data Ranges

The following table summarizes typical affinity values for Alexamorelin compared to reference standards.

Compound	Receptor Target	Binding Affinity ()	Functional Potency ()
Alexamorelin	GHS-R1a	1.5 - 4.0 nM	2.0 - 6.0 nM
Ghrelin (Endogenous)	GHS-R1a	0.5 - 1.0 nM	1.0 - 3.0 nM
MK-0677	GHS-R1a	0.3 - 0.8 nM	0.5 - 1.5 nM
Alexamorelin	Opioid Receptors	> 10,000 nM	Inactive

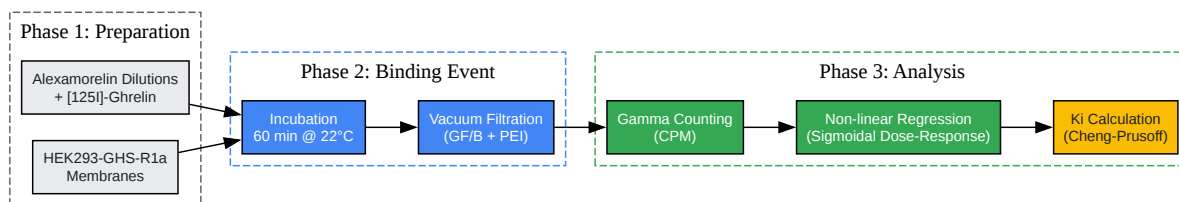
Interpretation: Alexamorelin displays single-digit nanomolar affinity, classifying it as a high-potency agonist. The slight difference between

and

suggests the presence of "spare receptors" or high coupling efficiency in the system.

Experimental Workflow Diagram

This diagram outlines the logical flow of the binding study, ensuring quality control at every step.



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Caption: Operational workflow for Alexamorelin radioligand competition binding assays.

References

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